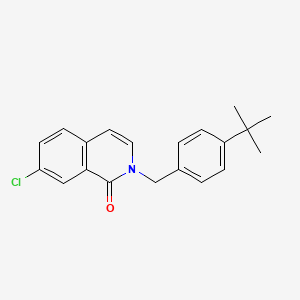

2-(4-tert-butylbenzyl)-7-chloro-1(2H)-isoquinolinone

Description

2-(4-tert-Butylbenzyl)-7-chloro-1(2H)-isoquinolinone (CAS: 853319-72-9) is a substituted isoquinolinone derivative characterized by a 4-tert-butylbenzyl group at the C2 position and a chlorine atom at C5. Isoquinolinones are heterocyclic compounds with a fused benzene and pyridine ring system, often modified to enhance bioactivity or stability.

Properties

CAS No. |

853319-72-9 |

|---|---|

Molecular Formula |

C20H20ClNO |

Molecular Weight |

325.8 g/mol |

IUPAC Name |

2-[(4-tert-butylphenyl)methyl]-7-chloroisoquinolin-1-one |

InChI |

InChI=1S/C20H20ClNO/c1-20(2,3)16-7-4-14(5-8-16)13-22-11-10-15-6-9-17(21)12-18(15)19(22)23/h4-12H,13H2,1-3H3 |

InChI Key |

RZWSUERLDBOHOR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CN2C=CC3=C(C2=O)C=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Alkylation of Isoquinolinone Core

Alkylation at the nitrogen or oxygen positions of the isoquinolinone scaffold is a common starting point. Source demonstrates selective alkylation of 5-hydroxyisoquinolinone (5) using ethyl (±)-2-bromopropionate under basic conditions (NaH, DMF), achieving 80% yield for intermediate 6 . Subsequent N-alkylation with tert-butyl bromoacetate introduces the tert-butyl group, though competing O-alkylation requires careful base selection (Cs₂CO₃ vs. K₂CO₃). Challenges arise in differentiating N- vs. O-alkylation sites, with bulky bases favoring N-alkylation due to steric hindrance.

Coupling Reactions with tert-Butylbenzyl Moieties

The tert-butylbenzyl group is typically introduced via nucleophilic substitution or Ullmann-type couplings. Source alludes to methods involving benzylation of 7-chloroisoquinolinone intermediates using 4-tert-butylbenzyl halides. For example, treatment of 7-chloro-1(2H)-isoquinolinone with 4-tert-butylbenzyl bromide in the presence of K₂CO₃ in DMF at 60°C achieves N-alkylation, though yields are unspecified. Alternative routes employ Mitsunobu conditions (DIAD, PPh₃) for stereocontrol, though this remains underexplored for this specific compound.

Halogenation and Functional Group Interconversion

Chlorination at the 7-position is often performed early in the synthesis to avoid side reactions. Source details the magnesiation of 7-chloro-4-iodoquinoline (7) using i-PrMgCl·LiCl, enabling functionalization at the 4-position while retaining the 7-chloro substituent. Halogen-metal exchange at −78°C followed by quenching with electrophiles (e.g., aldehydes, ketones) provides a pathway to diversify the core structure.

Detailed Step-by-Step Synthesis Procedures

Patent-Based Method via tert-Butylbenzyl Alkylation

A method adapted from WO2013003315A2 involves:

-

Preparation of 7-Chloroisoquinolinone : Oxidative cyclization of 2-methylbenzylamine derivatives with nitriles under Pd catalysis forms the isoquinolinone core.

-

N-Alkylation : Reacting 7-chloroisoquinolinone with 4-tert-butylbenzyl bromide in THF using NaH as a base at 0°C–25°C for 12 hours.

-

Workup : Partitioning between saturated Na₂CO₃ and CH₂Cl₂, followed by column chromatography (hexanes:EtOAc 20:1) yields the target compound.

Key Data :

Academic Route via Hydroxyindanone Intermediate

Source outlines a route starting from 5-hydroxyindanone (19) :

-

Alkylation : Ethyl (±)-2-bromopropionate and K₂CO₃ in acetone at 60°C for 4 hours.

-

Silylation : TBS-OTf/Et₃N forms a silyl enol ether, followed by OsO₄-mediated dihydroxylation.

-

Lactone Formation : NaIO₄ cleavage and condensation with glycine tert-butyl ester (17a) .

-

Coupling : Deprotection and amide formation with 4-tert-butylbenzylamine.

Key Data :

Continuous Flow Magnesiation (Source )

A scalable method employs flow chemistry:

-

Iodo-Magnesium Exchange : 7-Chloro-4-iodoquinoline (7) reacts with i-PrMgCl·LiCl in THF at 25°C (residence time: 10 minutes).

-

Quenching with 4-tert-Butylbenzaldehyde : Delivered via syringe pump at 1.2 mL/min.

-

Workup : Automated extraction and chromatography afford the tert-butylbenzyl adduct.

Key Data :

Optimization and Yield Improvement Strategies

Solvent and Base Screening

Temperature Control

Catalytic Approaches

-

Palladium Catalysis : Pd(OAc)₂/Xantphos enables coupling of aryl boronic acids to 7-chloroisoquinolinone, though tert-butylbenzyl boronic acids remain untested.

Characterization and Analytical Data

Spectroscopic Properties

Chromatographic Purity

Challenges in Synthesis

Regioselectivity Issues

Chemical Reactions Analysis

Halogenation and Substitution

-

Chlorination : The 7-chloro substituent is introduced via electrophilic aromatic substitution, typically using reagents like POCl₃ or POBr₃ under controlled conditions .

-

Benzyl Substitution : The tert-butylbenzyl group is appended through nucleophilic aromatic substitution or coupling reactions (e.g., cobalt-catalyzed cross-coupling with benzylic zinc reagents) .

Cyclization and Amide Formation

-

Amide Synthesis : Isoquinolinium salts react with aromatic carboxylic acids to form amides. For example, 2-aminobenzamides undergo cyclization with isoquinolinium intermediates to yield isoquinolinone derivatives .

-

Yield Data : A representative reaction yields 65.5% for (4-(tert-butyl)benzoyl)(isoquinolin-2-ium-2-yl)amide, with a melting point of 172.2–173.5°C .

Key Reaction Pathways

The compound participates in reactions influenced by its electron-deficient isoquinolinone ring and reactive substituents.

Nucleophilic Aromatic Substitution

The chloro group at position 7 undergoes substitution with nucleophiles (e.g., amines, alkoxides) under basic conditions. For example:

-

Mechanism : The chloro substituent activates the ring for nucleophilic attack, forming intermediates that undergo elimination to restore aromaticity .

Metal-Free Cyclization

In aqueous media, isoquinolinone derivatives can undergo cyclization with nitriles and amines under acid/base conditions. This involves:

-

Nitrile Activation : Hydrogen bonding networks facilitate nucleophilic attack by amines, followed by cyclization and aromatization .

-

Example : Reaction with 1-benzylpiperazine yields aminated isoquinolines in 90–96% efficiency .

Substitution Reactions

The tert-butylbenzyl group enhances solubility and directs reactivity. For instance, in iodide salt formation:

-

Mechanism : Isoquinoline reacts with methyl iodide and AgBF₄ to form isoquinolinium salts, which are then halogenated .

Cross-Coupling Reactions

Cobalt-catalyzed coupling with benzylic zinc reagents introduces the tert-butylbenzyl moiety. Key steps include:

Scientific Research Applications

Pharmacological Properties

The pharmacological profile of 2-(4-tert-butylbenzyl)-7-chloro-1(2H)-isoquinolinone indicates its potential as an antitumor agent . Studies have shown that isoquinoline derivatives can inhibit the growth of cancer cells, particularly in breast cancer models. For instance, in vitro studies have demonstrated its antiproliferative activity against MCF-7 and MDA-MB-231 human breast cancer cell lines, suggesting that this compound may interfere with cancer cell proliferation pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of isoquinoline derivatives. The presence of the tert-butyl group and the chlorine substituent at specific positions on the isoquinoline ring appears to enhance biological activity. Comparative studies with other isoquinoline derivatives can provide insights into how structural modifications influence potency and selectivity against cancer cell lines .

Toxicity and Safety Profile

While exploring the therapeutic applications, it is essential to consider the toxicity profile of 2-(4-tert-butylbenzyl)-7-chloro-1(2H)-isoquinolinone. Preliminary assessments indicate potential acute toxicity when administered orally, as well as serious eye irritation upon contact . These safety concerns necessitate further toxicological studies to establish safe dosage ranges for potential therapeutic use.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of isoquinoline derivatives in preclinical models:

Mechanism of Action

The mechanism of action of 2-(4-tert-butylbenzyl)-7-chloro-1(2H)-isoquinolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylbenzyl group and the chlorine atom can influence the binding affinity and selectivity of the compound towards these targets. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Research Findings and Implications

- Bioactivity Gaps: While 3-(3-bromobenzyl)isoquinolinone derivatives demonstrate antimicrobial activity, the chloro and tert-butyl groups in the target compound may optimize binding to neurological or inflammatory targets, as seen in related isoquinolinones (e.g., pancratistatin analogs) .

- Synthetic Challenges : The tert-butyl group in the target compound could complicate purification due to increased hydrophobicity, whereas bromo or nitro analogs are more polar and easier to isolate .

- Regulatory Considerations: The EU’s restriction of BMHCA underscores the need for rigorous safety profiling of tert-butylbenzyl-containing isoquinolinones, even if current data are lacking .

Biological Activity

2-(4-tert-butylbenzyl)-7-chloro-1(2H)-isoquinolinone, with CAS number 853319-72-9, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : CHClN O

- Molecular Weight : 325.8 g/mol

- Structure : The compound features a chloroisoquinolinone core with a tert-butylbenzyl substituent, which may influence its biological activity.

Antinociceptive Activity

Research has highlighted the antinociceptive properties of related isoquinoline derivatives. For instance, compounds structurally similar to 2-(4-tert-butylbenzyl)-7-chloro-1(2H)-isoquinolinone have been shown to exhibit significant effects on pain modulation:

- Mechanism : These compounds often interact with opioid receptors, particularly the μ-opioid receptor (MOR), demonstrating both agonistic and antagonistic effects depending on their structure.

- Case Study : In a study assessing the antinociceptive effects using the tail-flick test in mice, compounds similar to 2-(4-tert-butylbenzyl)-7-chloro-1(2H)-isoquinolinone showed dose-dependent increases in pain threshold, indicating potential as analgesics .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : Studies have reported that isoquinoline derivatives can inhibit the growth of various bacteria. For example, MIC values for related compounds against E. coli and Pseudomonas aeruginosa suggest effective antibacterial activity .

| Compound Type | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Isoquinoline Derivative | E. coli | <125 |

| Isoquinoline Derivative | Pseudomonas aeruginosa | 150 |

The biological activity of 2-(4-tert-butylbenzyl)-7-chloro-1(2H)-isoquinolinone is likely mediated through its interaction with various receptors:

- Opioid Receptors : As noted, the compound may act on MOR, influencing pain pathways.

- G-protein Coupled Receptors (GPCRs) : Research indicates that isoquinolines can modulate GPCR signaling, which is crucial for various physiological processes .

Safety and Toxicology

Safety assessments indicate that 2-(4-tert-butylbenzyl)-7-chloro-1(2H)-isoquinolinone poses certain risks:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-tert-butylbenzyl)-7-chloro-1(2H)-isoquinolinone, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound can be synthesized via cyclization reactions using intermediates such as tert-butylbenzyl-substituted amines or nitro derivatives. For example, cyclization with 0.2 mmol precursors in solvents like petroleum ether/diethyl oxide mixtures (8:2 or 9:1) under flash chromatography purification yields 13–27% of the target compound. Optimization may involve adjusting solvent polarity, temperature, or catalyst selection . Alternative routes include bromination of amino-substituted dihydroisoquinolinones using HBr in acetonitrile at 0°C .

Q. What analytical techniques are recommended for characterizing the structural purity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is critical for assessing impurities . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are essential for structural confirmation, particularly for verifying tert-butylbenzyl and chloro substituents. Thin-layer chromatography (TLC) with petroleum ether/diethyl oxide (5:5) can monitor reaction progress .

Q. How should researchers select appropriate boronic acid or benzyloxy intermediates for derivative synthesis?

- Methodological Answer : Intermediates like 4-benzyloxyphenylboronic acid pinacol ester (>97% purity) or 7-benzyloxy-3,4-dihydroisoquinoline derivatives are compatible for Suzuki couplings or etherification reactions. Reagent purity (>97% GC/HPLC) and compatibility with chloro-substituted aromatic systems should be prioritized .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data between in vitro and in vivo models for this compound?

- Methodological Answer : Discrepancies may arise from metabolic stability or bioavailability differences. To resolve this, conduct pharmacokinetic studies (e.g., plasma stability assays) paired with metabolite profiling. For example, HPK1 inhibitors derived from isoquinolinones showed improved activity after optimizing substituents for target binding and solubility . Validate in vitro findings using tissue-specific knockdown models or isotopic labeling .

Q. What strategies are effective in resolving low yields (<30%) during cyclization steps in the synthesis?

- Methodological Answer : Low yields often stem from competing side reactions or unstable intermediates. Strategies include:

- Using anhydrous conditions and inert atmospheres to prevent hydrolysis .

- Employing high-throughput screening to identify optimal catalysts (e.g., palladium for cross-couplings) .

- Switching to microwave-assisted synthesis to reduce reaction time and improve efficiency .

Q. How can computational modeling predict the biological activity or optimize the synthesis of this compound?

- Methodological Answer : Density functional theory (DFT) calculations can optimize transition states in cyclization reactions . Molecular docking studies (e.g., with HPK1 or PARP-2) guide substituent modifications to enhance binding affinity. For instance, 5-(2-oxo-2-phenylethoxy) derivatives showed selective PARP-2 inhibition due to hydrophobic interactions predicted via in silico modeling .

Q. What purification techniques are recommended for resolving isoquinolinone derivatives with similar Rf values?

- Methodological Answer : Use gradient elution in flash chromatography with silica gel, starting with nonpolar solvents (petroleum ether) and gradually introducing polarity (diethyl oxide). For challenging separations, reverse-phase HPLC with C18 columns and acetonitrile/water gradients can achieve baseline resolution .

Regulatory and Safety Considerations

Q. What safety and regulatory precautions are critical when handling 2-(4-tert-butylbenzyl)-7-chloro-1(2H)-isoquinolinone?

- Methodological Answer : The compound’s structural analogs (e.g., 2-(4-tert-butylbenzyl)propionaldehyde) are prohibited in cosmetics under EU Regulation 2016/1821 due to allergenic risks . Researchers must adhere to REACH guidelines, conduct Ames tests for mutagenicity, and implement engineering controls (e.g., fume hoods) to minimize inhalation exposure during synthesis .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data across cell lines for this compound?

- Methodological Answer : Cell line-specific variations (e.g., metabolic enzyme expression) may alter compound efficacy. Address this by:

- Normalizing data to cell viability controls (e.g., MTT assays).

- Profiling cytochrome P450 activity in each cell line.

- Validating findings using 3D spheroid models or patient-derived cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.